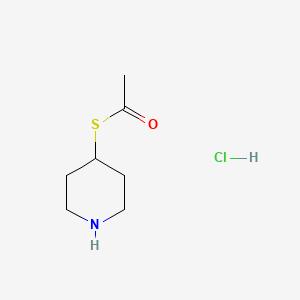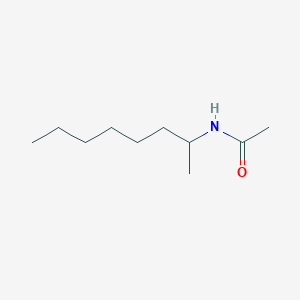![molecular formula C5H4BrN3O3 B8325664 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8325664.png)
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with an acetyl group and a bromine atom. Compounds of this nature are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione typically involves the bromination of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and acetyl group can play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine substitution.
6-bromo-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the acetyl group.
2-acetyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Substituted with chlorine instead of bromine.
Uniqueness
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is unique due to the presence of both the acetyl and bromine substituents, which can influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C5H4BrN3O3 |
|---|---|
Molekulargewicht |
234.01 g/mol |
IUPAC-Name |
2-acetyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H4BrN3O3/c1-2(10)9-5(12)7-4(11)3(6)8-9/h1H3,(H,7,11,12) |
InChI-Schlüssel |
YWRVDAAKFPRDHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)NC(=O)C(=N1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-pentyl]-phosphonic acid diethyl ester](/img/structure/B8325654.png)




![(1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methanamine hydrochloride](/img/structure/B8325682.png)
